molecular formula C13H16ClNO3 B1403823 tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate CAS No. 1414959-14-0

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate

Cat. No.: B1403823
CAS No.: 1414959-14-0
M. Wt: 269.72 g/mol
InChI Key: XKUGFBYCRGFMND-UHFFFAOYSA-N
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Description

Tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate is a compound with the molecular formula C13H16ClNO3 and a molecular weight of 269.72 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives, while hydrolysis results in the formation of amines and carboxylic acids .

Scientific Research Applications

Tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agricultural chemicals and other industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process. The compound may also interact with other molecular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-chloroacetyl)carbamate
  • tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate
  • tert-Butyl (4-(2-fluoroacetyl)phenyl)carbamate

Uniqueness

Tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate is unique due to its specific chloroacetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[4-(2-chloroacetyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7H,8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUGFBYCRGFMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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